Ziprasidone hydrochloride

Descripción general

Descripción

Ziprasidone hydrochloride is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder . It is known for its efficacy in managing symptoms of these mental health conditions with a relatively lower risk of metabolic side effects compared to other antipsychotics . The compound is available in both oral and intramuscular forms, with the oral form being the hydrochloride salt .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ziprasidone hydrochloride involves multiple steps, starting with the formation of the core structure, which includes a benzisothiazolyl-piperazine moiety . One common method involves refluxing a slurry of ziprasidone base in tetrahydrofuran and water, followed by the addition of aqueous hydrochloric acid solution at elevated temperatures to induce crystallization . Another method includes the preparation of a new polymorphic form of this compound hemihydrate, which is used for purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as high-shear granulation and direct compression to produce orally disintegrating tablets .

Análisis De Reacciones Químicas

Metabolic Reactions

Ziprasidone undergoes extensive hepatic metabolism ( ):

Primary Pathways

| Enzyme | Reaction Type | Major Metabolites | Contribution |

|---|---|---|---|

| Aldehyde oxidase | Reductive cleavage | S-Methyl-dihydro-ziprasidone | ~66% |

| CYP3A4 | Oxidation | Ziprasidone sulfoxide, BITP sulfone lactam | ~33% |

- Ziprasidone sulfoxide (oxidation)

- Ziprasidone sulfone (further oxidation)

- OX-COOH (N-dealkylation)

- BITP sulfone lactam (oxidative breakdown)

Drug Interaction Profile :

- Minimal CYP1A2/CYP2C9 involvement reduces interaction risk with substrates of these enzymes ( ).

- CYP3A4 inhibitors (e.g., ketoconazole) increase ziprasidone exposure by 35–40% ( ).

Degradation Reactions

Ziprasidone HCl degrades under stress conditions:

Thermal Degradation

Photolytic Degradation

Hydrolytic Stability

| Condition | Degradation Products |

|---|---|

| Acidic (pH 1–3) | 6-chloroindolin-2-one + benzisothiazole-piperazine fragments |

| Alkaline (pH 10–12) | Oxindole ring hydrolysis products |

Analytical Reactions

Colorimetric Quantification ( ):

| Reagent | λₘₐₓ (nm) | Linear Range | Molar Absorptivity |

|---|---|---|---|

| Au(III) chloride (pH 5.0) | 600 | 5–60 µg/mL | 7.48 × 10³ L/mol·cm |

Validation Parameters :

- Precision : RSD = 0.1% (n=10)

- Selectivity : No interference from excipients (starch, Mg stearate) at 200% concentration.

Stability in Formulations

This synthesis of data from regulatory documents, patents, and peer-reviewed studies provides a comprehensive profile of this compound’s reactivity, essential for optimizing its pharmaceutical applications.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Ziprasidone exerts its effects through antagonism at various neurotransmitter receptors, including:

- Dopamine D2 Receptors : Reduces dopaminergic activity, which is implicated in psychotic symptoms.

- Serotonin 5-HT2 Receptors : Modulates serotonergic transmission, contributing to mood stabilization.

- Histamine H1 Receptors : Associated with sedation and weight neutrality, a favorable aspect compared to other antipsychotics .

Schizophrenia Treatment

Research indicates that ziprasidone demonstrates moderate efficacy in managing schizophrenia symptoms. A comparative study found that ziprasidone was approximately 15% more effective than lurasidone but less effective than haloperidol and quetiapine . The CATIE trials highlighted its effectiveness relative to olanzapine and quetiapine, although its overall effectiveness was considered lower than that of some other atypical antipsychotics .

Bipolar Disorder Management

Ziprasidone has been shown to improve manic symptoms effectively. In a review of clinical data, it was noted that ziprasidone could reduce the rate and duration of relapses in bipolar disorder, although comparative data against other treatments were limited . Its neutral effect on weight gain makes it a suitable long-term option for patients concerned about obesity associated with other antipsychotics .

Off-Label Uses

Beyond its FDA-approved indications, ziprasidone is used off-label for several conditions:

- Delusional Parasitosis : Addressing fixed false beliefs related to parasitic infections.

- Hypomania in Bipolar II Disorder : Managing milder forms of mania.

- Agitation Related to Substance Intoxication : Useful in emergency settings for controlling aggressive behavior .

Therapeutic Drug Monitoring (TDM)

A retrospective analysis from a drug monitoring survey involving 463 patients demonstrated significant variability in serum concentrations of ziprasidone. The study established that therapeutic drug monitoring could optimize treatment by correlating doses with serum levels, confirming a therapeutic range of 50–130 ng/ml .

| Parameter | Value |

|---|

Mecanismo De Acción

The exact mechanism of action of ziprasidone hydrochloride is not fully understood. it is known to act as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at serotonin 5-HT1A receptors . It also moderately inhibits the reuptake of serotonin and norepinephrine, contributing to its antipsychotic and mood-stabilizing effects .

Comparación Con Compuestos Similares

Similar Compounds

Ziprasidone hydrochloride is part of the atypical antipsychotic class, which includes other compounds such as:

- Clozapine

- Quetiapine

- Olanzapine

- Aripiprazole

Uniqueness

Compared to these similar compounds, this compound has a lower risk of metabolic side effects, such as weight gain and impaired glucose tolerance . It also has a unique receptor binding profile, which contributes to its distinct therapeutic effects and side effect profile .

Propiedades

Número CAS |

122883-93-6 |

|---|---|

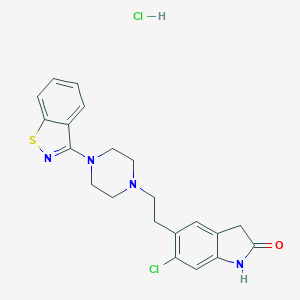

Fórmula molecular |

C21H22Cl2N4OS |

Peso molecular |

449.4 g/mol |

Nombre IUPAC |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |

InChI |

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |

Clave InChI |

NZDBKBRIBJLNNT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |

SMILES canónico |

[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |

Key on ui other cas no. |

122883-93-6 |

Números CAS relacionados |

146939-27-7 (Parent) |

Sinónimos |

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.